Structural and Synthetic Origin Differentiation: Dialdehyde vs. Mono-Aldehyde Impurity
This compound is the direct product of a double Duff formylation on the aromatic ring of the febuxostat intermediate, yielding a 3,5-diformyl-4-hydroxyphenyl motif that is chemically distinct from the mono‑formyl intermediate (ethyl 2-(3‑formyl‑4‑hydroxyphenyl)-4‑methylthiazole‑5‑carboxylate, CAS 161798‑01‑2) which is a penultimate precursor to the API [1]. The dialdehyde structure is confirmed via NMR and IR spectroscopy in the literature, establishing it as a unique, structurally verified process impurity (compound 7 in the synthetic scheme) that must be resolved separately from the mono‑formyl species during HPLC analysis [1].
| Evidence Dimension | Synthetic Origin & Structure |
|---|---|
| Target Compound Data | Double Duff formylation product; 3,5-diformyl-4-hydroxyphenyl substitution; molecular formula C15H13NO5S; molecular weight 319.33 g/mol; yellow solid [1] |
| Comparator Or Baseline | Mono‑formyl intermediate (CAS 161798‑01‑2, ethyl 2-(3‑formyl‑4‑hydroxyphenyl)-4‑methylthiazole‑5‑carboxylate); molecular formula C14H13NO4S; molecular weight 291.32 g/mol; white solid |
| Quantified Difference | Addition of one aldehyde group (+28 Da); distinct HPLC retention time and UV/Vis absorbance profile; arises via over‑reaction in Duff formylation step, not from a separate synthetic route [1] |
| Conditions | Synthesis via Hantzsch cyclization of 4‑hydroxybenzothioamide with ethyl 2‑chloroacetoacetate, followed by Duff reaction (hexamethylenetetramine/trifluoroacetic acid); impurity isolated and characterized by NMR and IR [1] |
Why This Matters
Demonstrates that this impurity is not interchangeable with the mono‑aldehyde analog; procurement of the correct reference standard is essential for accurate peak identification and quantification in HPLC impurity profiling.
- [1] Shi L, Zhang H, Hu T, Chen L. Synthesis of Febuxostat and an Impurity of the Key Intermediate. Chinese Journal of Pharmaceuticals. 2016;1:22-24+48. View Source
